5-(1,3-Dioxolan-2-yl)-2-thienylmagnesium bromide
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Overview
Description
5-(1,3-Dioxolan-2-yl)-2-thienylmagnesium bromide, 0.50 M in tetrahydrofuran (THF), is an organomagnesium compound commonly used in organic synthesis. This compound is a Grignard reagent, which is highly reactive and plays a crucial role in forming carbon-carbon bonds. The presence of the 1,3-dioxolane and thienyl groups makes it a versatile reagent for various synthetic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,3-Dioxolan-2-yl)-2-thienylmagnesium bromide typically involves the reaction of 5-bromo-2-thiophenecarboxaldehyde with magnesium in the presence of 1,3-dioxolane and THF. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions, including temperature, pressure, and the purity of reagents, to ensure high yield and purity of the final product. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(1,3-Dioxolan-2-yl)-2-thienylmagnesium bromide undergoes various types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Substitution Reactions: Can replace halides in organic compounds.
Coupling Reactions: Forms carbon-carbon bonds with organic halides or pseudohalides.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes and ketones are common reactants.
Solvents: THF is the preferred solvent due to its ability to stabilize the Grignard reagent.
Catalysts: Sometimes, catalysts like copper(I) iodide are used to enhance reaction rates.
Major Products
Alcohols: Formed from the reaction with aldehydes and ketones.
Substituted Thiophenes: Result from substitution reactions with organic halides.
Scientific Research Applications
5-(1,3-Dioxolan-2-yl)-2-thienylmagnesium bromide is widely used in scientific research due to its versatility:
Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Plays a role in the modification of biomolecules for research purposes.
Medicine: Involved in the synthesis of drug intermediates and active pharmaceutical ingredients.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(1,3-Dioxolan-2-yl)-2-thienylmagnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups. This reaction forms a new carbon-carbon bond, which is a fundamental step in many organic synthesis processes. The presence of the 1,3-dioxolane ring stabilizes the Grignard reagent, enhancing its reactivity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-Dioxolan-2-yl)phenylmagnesium bromide
- 2-(1,3-Dioxolan-2-yl)ethylmagnesium bromide
Uniqueness
5-(1,3-Dioxolan-2-yl)-2-thienylmagnesium bromide is unique due to the presence of the thienyl group, which imparts distinct electronic properties and reactivity compared to other Grignard reagents. This uniqueness makes it particularly useful in synthesizing heterocyclic compounds and other complex organic molecules.
Properties
IUPAC Name |
magnesium;2-(2H-thiophen-2-id-5-yl)-1,3-dioxolane;bromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7O2S.BrH.Mg/c1-2-6(10-5-1)7-8-3-4-9-7;;/h1-2,7H,3-4H2;1H;/q-1;;+2/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAQLYPXRZBMVBH-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC=[C-]S2.[Mg+2].[Br-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrMgO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.41 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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